Fluphenazine decanoate N-1-oxide
CAS No.: 76013-31-5
Cat. No.: VC21354425
Molecular Formula: C32H44 F3 N3 O3 S
Molecular Weight: 607.8 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76013-31-5 |
|---|---|
| Molecular Formula | C32H44 F3 N3 O3 S |
| Molecular Weight | 607.8 g/mol |
| IUPAC Name | 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate |
| Standard InChI | InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-20-36-18-22-38(40,23-19-36)21-11-17-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
| Standard InChI Key | XGHOSDRUMJXXSM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
| Canonical SMILES | CCCCCCCCCC(=O)OCCN1CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Fluphenazine decanoate N-1-oxide is a trifluoro-methyl phenothiazine derivative characterized by the presence of an N-oxide group at the piperazine nitrogen position of fluphenazine decanoate. The compound has a complex molecular structure that maintains the core phenothiazine scaffold while incorporating important functional modifications.
Molecular Properties
The compound has a molecular formula of C₃₂H₄₄F₃N₃O₃S with a molecular weight of 607.8 g/mol . The IUPAC name is 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate, which reflects its complex structure containing a phenothiazine core, a trifluoromethyl substituent, a piperazine ring, and a decanoate ester chain . The presence of the N-oxide group at position 1 of the piperazine ring is the key distinguishing feature compared to fluphenazine decanoate.
Chemical Identifiers
Table 1: Chemical Identifiers for Fluphenazine Decanoate N-1-Oxide
Structural Composition
The molecular structure of fluphenazine decanoate N-1-oxide maintains the core elements of fluphenazine, including the phenothiazine scaffold with a trifluoromethyl substituent at position 2 of the phenothiazine ring system . The molecule features a three-carbon propyl chain connecting the phenothiazine nitrogen to a piperazine ring. The modification that distinguishes this compound is the presence of an N-oxide group (oxido) at one nitrogen of the piperazine ring, while the other nitrogen connects to an ethyl linker attached to a decanoate ester group .
Relationship to Parent Compounds
Fluphenazine decanoate N-1-oxide is directly related to fluphenazine decanoate, which itself is an ester derivative of fluphenazine. Understanding this relationship provides context for the compound's significance in pharmaceutical research.
Fluphenazine Background
Fluphenazine is a high-potency typical antipsychotic used for the symptomatic management of psychosis in patients with schizophrenia . The base compound has a molecular formula of C₂₂H₂₆F₃N₃OS and operates by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It affects various levels of the central nervous system as well as multiple organ systems .
Fluphenazine Decanoate Properties
Fluphenazine decanoate is the decanoate ester of fluphenazine with a molecular formula of C₃₂H₄₄F₃N₃O₂S . This esterification markedly prolongs the drug's duration of action without significantly attenuating its beneficial therapeutic effects . Fluphenazine decanoate is formulated as a clear, pale yellow solution for intramuscular or subcutaneous administration, typically provided in a sesame oil vehicle .
Structural Comparison
Table 2: Comparative Properties of Fluphenazine Compounds
| Property | Fluphenazine | Fluphenazine Decanoate | Fluphenazine Decanoate N-1-Oxide |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₆F₃N₃OS | C₃₂H₄₄F₃N₃O₂S | C₃₂H₄₄F₃N₃O₃S |
| Molecular Weight | 437.5 g/mol (approximate) | 591.8 g/mol | 607.8 g/mol |
| Key Structural Feature | Base phenothiazine structure | Decanoate ester group added | N-oxide group at piperazine nitrogen |
| Primary Function | Antipsychotic medication | Long-acting antipsychotic | Reference standard/impurity marker |
The addition of the N-oxide group to fluphenazine decanoate represents an oxidative modification that increases the molecular weight by 16 mass units (one oxygen atom) compared to fluphenazine decanoate . This modification significantly alters the compound's physicochemical properties while maintaining recognizable structural features of the parent molecule.
Analytical Applications and Significance
Fluphenazine decanoate N-1-oxide serves critical functions in pharmaceutical analysis and quality control processes.
Reference Standard Applications
Chemical Synonyms and Nomenclature
The compound is known by various systematic and common names that reflect different approaches to describing its chemical structure.
Alternative Names
Fluphenazine decanoate N-1-oxide is known by several alternative names that emphasize different aspects of its chemical structure:
-
2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethyl decanoate
-
1-(2-(decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide
-
2-[4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl Ester Decanoic Acid N-Oxide
-
2-[1-Oxido-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazinyl]ethyl Ester Decanoic Acid
Nomenclature Significance
The variety of names for this compound reflects different chemical naming conventions and highlights various structural features. The "N-1-oxide" designation specifically indicates the position of the oxide group on the piperazine ring, distinguishing it from other potential oxidation products of fluphenazine decanoate . This specificity is crucial for analytical and research applications where precise identification of compounds is essential.
The physical and chemical properties of fluphenazine decanoate N-1-oxide influence its behavior in analytical systems and its utility as a reference standard.
Structural Flexibility
According to PubChem data, the compound exhibits significant structural flexibility, which affects its three-dimensional configuration. This flexibility is noted in the PubChem entry where "conformer generation is disallowed since too flexible" . This characteristic has implications for the compound's behavior in solution and its interactions with analytical instruments and biological systems.
Chemical Reactivity
As an N-oxide derivative, the compound possesses distinctive chemical reactivity patterns compared to the parent compound. The N-oxide functional group introduces a polar, hydrogen-bond-accepting moiety that can alter solubility, chromatographic retention, and spectroscopic properties. These altered properties make the compound useful as a distinct marker in analytical applications.
Research Status and Knowledge Gaps
Current Understanding
Current knowledge about fluphenazine decanoate N-1-oxide focuses primarily on its chemical identity and analytical applications. The compound is well-characterized structurally, with established molecular formula, weight, and identifiers . Its role as a reference standard in pharmaceutical analysis is well-documented, particularly for quality control applications in fluphenazine production .
Areas for Further Investigation
While the chemical structure and analytical applications of fluphenazine decanoate N-1-oxide are well-established, several aspects warrant further investigation:
-
Formation mechanisms during drug synthesis and storage
-
Potential biological activity and toxicological profile compared to the parent compound
-
Comprehensive physicochemical characterization including solubility parameters, partition coefficients, and stability profiles
-
Improved analytical methods for detection and quantification in complex matrices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume